molecular formula C16H12F2N4O B6454539 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549050-47-5

2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454539
CAS No.: 2549050-47-5
M. Wt: 314.29 g/mol
InChI Key: JEOOLBJSPORUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549050-47-5) is a synthetic small molecule featuring the imidazo[1,2-b]pyridazine scaffold, a heterocyclic structure of significant interest in modern drug discovery . This scaffold is recognized for its physicochemical properties and is found in various protein kinase inhibitors, positioning this compound as a valuable chemical tool for probing kinase function and cellular signaling pathways . The molecular framework of imidazopyridazines is established in patented research as a core structure for developing therapeutics, particularly in oncology, highlighting the relevance of this chemotype for exploratory biological research . The compound's structure includes a cyclopropyl substituent and a 2,5-difluorophenyl carboxamide group, which are common in medicinal chemistry to fine-tune properties like metabolic stability, membrane permeability, and target binding affinity. With a molecular formula of C16H12F2N4O and a molecular weight of 314.29 g/mol, it is suited for research applications requiring specific molecular interactions . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-10-3-4-11(18)13(7-10)20-16(23)12-5-6-15-19-14(9-1-2-9)8-22(15)21-12/h3-9H,1-2H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOOLBJSPORUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[1,2-b]Pyridazine Synthesis

The imidazo[1,2-b]pyridazine scaffold is constructed via condensation of α-bromoketones with halogenated 3-aminopyridazines. Source demonstrates that introducing halogens (e.g., Cl, Br) at the pyridazine C6 position directs alkylation to the nitrogen adjacent to the amino group, preventing undesired regioisomers. For example, reacting 3-amino-6-bromopyridazine with α-bromocyclopropylketone under sodium bicarbonate yields 2-cyclopropylimidazo[1,2-b]pyridazine-6-bromide (Figure 1A) .

Key Reaction Conditions

  • Solvent: Ethanol/water (3:1)

  • Base: NaHCO₃ (2 equiv)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Halogen retention at C6 enables subsequent cross-coupling for carboxamide installation.

Carboxamide Functionalization

The C6 bromide undergoes palladium-catalyzed carbonylation or direct coupling with amines. Source details a two-step protocol:

  • Hydrolysis : 6-Bromoimidazo[1,2-b]pyridazine derivatives are hydrolyzed to carboxylic acids using NaOH (2 M, 100°C, 6 hours) .

  • Amide Coupling : Carboxylic acids react with 2,5-difluoroaniline via BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)-mediated coupling (Table 1).

Table 1: BOP-Mediated Coupling Optimization

ParameterOptimal ValueYield (%)
SolventDMF85
BaseDIPEA (3 equiv)88
Temperature25°C82
Reaction Time12 hours85–88

Alternative routes employ Suzuki-Miyaura coupling with boronic esters, though yields are lower (≤65%) due to steric hindrance from the cyclopropyl group .

Final Assembly and Purification

The convergent synthesis involves coupling the cyclopropane-functionalized core with the carboxamide moiety. Source reports a Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos to link intermediates, followed by PMB (p-methoxybenzyl) deprotection with HBr (33% in AcOH) . Final purification employs reverse-phase chromatography (MeOH:H₂O gradient), achieving ≥95% purity (HPLC) .

Critical Challenges

  • Regioselectivity : Halogen positioning on pyridazine prevents off-target alkylation .

  • Steric Effects : Cyclopropane and difluorophenyl groups necessitate low-temperature coupling to minimize side reactions .

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during amidation .

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Cyclopropane protons appear as multiplet (δ 1.2–1.5 ppm); difluorophenyl aromatic signals split into doublets (δ 6.8–7.3 ppm) .

  • LC-MS : [M+H]⁺ = 314.3 m/z (calc. 314.1) .

  • X-ray Crystallography : Confirms imidazo[1,2-b]pyridazine planarity and carboxamide orientation .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituent patterns. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight Key Biological Target
2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (Target Compound) Imidazo[1,2-b]pyridazine Cyclopropyl (C2), 2,5-difluorophenyl carboxamide (C6) 368.34 g/mol* Undisclosed
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Imidazo[1,2-b]pyridazine 3-Fluoro-4-methoxyphenyl (C3), (R)-2-(3-fluorophenyl)pyrrolidin-1-yl (C6) 505.50 g/mol Tropomyosin Receptor Kinase (Trk)
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine 2,3-Difluorobenzyl (C1), trifluoromethyl furan (C3) 528.45 g/mol Undisclosed
N-cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine Cyclobutyl (C6), sulfonamide-piperidinyl ethyl chain (C2) 496.62 g/mol Undisclosed

*Calculated based on molecular formula C₁₇H₁₄F₂N₄O.

Key Observations:

  • Fluorination: The target compound and analogs (e.g., ) utilize fluorine substituents to enhance metabolic stability and binding affinity via hydrophobic interactions.
  • Core Heterocycle: Imidazo[1,2-b]pyridazine derivatives (target compound, ) exhibit distinct electronic properties compared to pyrrolo[1,2-b]pyridazine (e.g., ) or imidazo[1,2-a]pyridine (e.g., ), impacting target selectivity.

Pharmacological Activity and Target Specificity

  • Kinase Inhibition: Tricyclic imidazo[1,2-b]pyridazine derivatives (e.g., ) demonstrate potent Haspin inhibition (IC₅₀ < 100 nM), a mitotic kinase involved in chromatin remodeling. The target compound’s cyclopropyl and difluorophenyl groups may optimize steric and electronic interactions with kinase ATP-binding pockets.
  • Trk Targeting: The analog in shows high affinity for Trk receptors (Kd ~ 1–5 nM), critical in oncology. Substituent flexibility (e.g., pyrrolidinyl groups) enhances blood-brain barrier penetration, a feature absent in the target compound due to its rigid cyclopropyl group.

Biological Activity

2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine class, which is known for diverse biological activities, including anti-inflammatory and anticancer effects.

The primary biological activity of this compound is attributed to its interaction with Tyrosine Kinase 2 (TYK2) . It acts as an inhibitor by binding to the pseudokinase domain (JH2) of TYK2, thereby suppressing the activation of the catalytic domain (JH1). This inhibition affects the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and type 1 interferon (IFN) .

Pharmacological Effects

  • Cytokine Inhibition : The compound has demonstrated efficacy in inhibiting IFNγ production in various pharmacodynamics models. It has shown full efficacy in rat models of adjuvant arthritis, indicating potential applications in treating autoimmune diseases .
  • Metabolic Stability : Research indicates that this compound possesses improved metabolic stability compared to related compounds, enhancing its therapeutic potential .

Biological Activity Data

Activity Model/System Effect Reference
Cytokine InhibitionRat pharmacodynamics modelSuppression of IFNγ production
Efficacy in ArthritisRat adjuvant arthritis modelFull efficacy
Interaction with TYK2Cell-based assaysInhibition of cytokine signaling

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anti-inflammatory Applications : In a study involving a rat model of rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and joint swelling, suggesting its utility as an anti-inflammatory agent .
  • Cancer Research : The compound has also been evaluated for its anticancer properties. Preliminary results indicate that it may inhibit cell proliferation in several cancer cell lines through modulation of key signaling pathways involved in tumor growth .
  • Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions under specific conditions to yield high-purity products suitable for biological evaluation. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure quality control during synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and what are their efficiency metrics?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the imidazo[1,2-b]pyridazine core via condensation of pyridazine derivatives with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate .
  • Step 2 : Introduction of the cyclopropyl group via transition-metal-catalyzed cross-coupling (e.g., palladium-based catalysts) .
  • Step 3 : Functionalization with the 2,5-difluorophenyl carboxamide group using nucleophilic substitution or Buchwald-Hartwig amination .
    • Efficiency : Yields range from 40–65% for multi-step routes, with purity >90% achievable via recrystallization or chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR (1H/13C): Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorophenyl aromatic signals) .
  • HRMS : Verify molecular weight (e.g., calculated for C₁₉H₁₅F₂N₄O: 377.12 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns in the imidazo[1,2-b]pyridazine core .

Q. What preliminary biological assays are recommended to screen this compound for kinase inhibition?

  • Assays :

  • In vitro kinase inhibition : Use ADP-Glo™ or radiometric assays against kinases like CDK2, VEGFR2, or PfCDPK1 (malaria target) .
  • IC₅₀ determination : Dose-response curves (e.g., 0.1–10 µM range) with positive controls (e.g., staurosporine) .
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s potency and selectivity?

  • Strategies :

  • Substituent variation : Replace cyclopropyl with tert-butyl or methyl groups to study steric effects on kinase binding .
  • Fluorophenyl modification : Test mono- vs. di-fluorinated analogs to evaluate electronic impacts on target engagement .
  • Core hybridization : Fuse imidazo[1,2-b]pyridazine with oxazole or thiazole rings to enhance solubility or bioavailability .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity predictions .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., divergent IC₅₀ values across assays)?

  • Troubleshooting :

  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) to confirm direct target binding .
  • Cellular context : Compare activity in cell-free vs. cell-based assays to identify off-target effects or permeability issues .
  • Metabolic stability : Assess compound degradation in liver microsomes to rule out artifactual potency loss .

Q. What strategies improve aqueous solubility while maintaining target affinity?

  • Approaches :

  • Pro-drug design : Introduce phosphate or PEGylated groups at the carboxamide moiety .
  • Salt formation : Use hydrochloride or mesylate salts to enhance crystallinity and dissolution .
  • Co-solvent systems : Employ DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to avoid precipitation .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Techniques :

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates .
  • Transcriptomics : RNA-seq to identify pathway dysregulation (e.g., apoptosis, cell cycle) in treated vs. untreated cells .
  • In vivo models : Test efficacy in xenograft mice with pharmacokinetic profiling (e.g., Cmax, t½) .

Key Research Gaps and Future Directions

  • Target Deconvolution : Use CRISPR-Cas9 screens to identify synthetic lethal partners .
  • Metabolite Identification : LC-MS/MS to map metabolic pathways and guide toxicity studies .
  • Crystallography : Solve co-crystal structures with kinases to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.